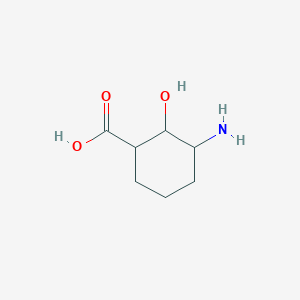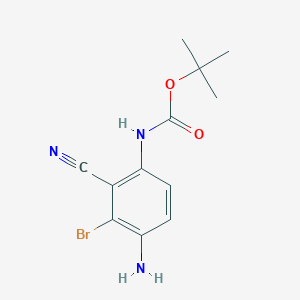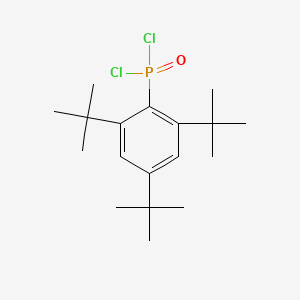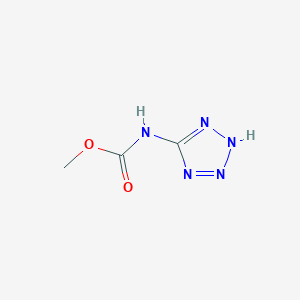![molecular formula C11H16O4S2 B8532160 1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- CAS No. 100981-08-6](/img/structure/B8532160.png)
1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- is an organic compound with a heterocyclic core. It is a derivative of Meldrum’s acid, which is known for its applications in organic synthesis. This compound is characterized by the presence of two ethylthio groups attached to a methylene bridge, making it a unique and versatile molecule in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- typically involves the reaction of Meldrum’s acid with ethylthio reagents under specific conditions. One common method includes the condensation of Meldrum’s acid with bis(ethylthio)methylene in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylthio groups to ethyl groups.
Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- exerts its effects involves the interaction of its functional groups with molecular targets. The ethylthio groups can participate in nucleophilic or electrophilic reactions, while the dioxane-dione core provides stability and rigidity to the molecule. These interactions can influence various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): A closely related compound with similar structural features but without the ethylthio groups.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another diketone with a different ring structure.
Barbituric Acid (2,4,6-Trioxohexahydropyrimidine): Shares some chemical properties but has a different core structure.
Uniqueness
1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- is unique due to the presence of the ethylthio groups, which impart distinct reactivity and properties compared to similar compounds
Propriétés
Numéro CAS |
100981-08-6 |
|---|---|
Formule moléculaire |
C11H16O4S2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
5-[bis(ethylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H16O4S2/c1-5-16-10(17-6-2)7-8(12)14-11(3,4)15-9(7)13/h5-6H2,1-4H3 |
Clé InChI |
JFKRTAJMYXKCSG-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=C1C(=O)OC(OC1=O)(C)C)SCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethylpyrazolo[1,5-a]pyridin-2-amine](/img/structure/B8532082.png)


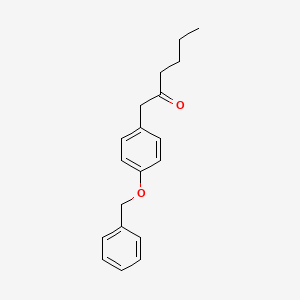
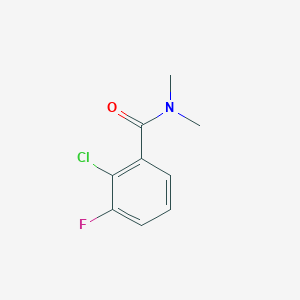

![5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8532119.png)


![1-[5-(3,4-Dimethylphenyl)-4-hydroxythiophen-3-yl]ethan-1-one](/img/structure/B8532131.png)
